Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry . The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Mechanism of Action
Target of Action
Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines, to which this compound belongs, have been known to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
The direct functionalization of imidazo[1,2-a]pyridines, a class to which this compound belongs, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Result of Action
It’s worth noting that imidazo[1,2-a]pyridines, to which this compound belongs, have shown significant potency against mdr-tb and xdr-tb .
Preparation Methods
The synthesis of methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine derivatives with imidazole intermediates under specific reaction conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine class, such as:
Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate: This compound has an amino group instead of a hydroxyl group, which can lead to different biological activities and chemical reactivity.
2-ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has different substituents at the 2 and 6 positions, resulting in distinct properties and applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties.
Properties
IUPAC Name |
methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-6-7(2)13-5-8(11(15)16-3)4-9(14)10(13)12-6/h4-5,14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWCZLMRYVKVNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=C(C2=N1)O)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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